4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including its ability to inhibit various kinases, which makes it a promising candidate for drug development, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the Knoevenagel condensation, followed by cyclization reactions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that are further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential to inhibit kinases, making it a candidate for cancer research.
Medicine: Its kinase inhibition properties are explored for developing new anticancer drugs.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific kinases. These kinases are enzymes that play crucial roles in cell signaling pathways, and their inhibition can disrupt the proliferation of cancer cells. The compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to target proteins, thereby inhibiting kinase activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds also inhibit various kinases and have similar biological activities.
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: These are known for their kinase inhibition and adenosine receptor antagonism.
Uniqueness
4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct selectivity and potency towards certain kinases compared to other similar compounds. This uniqueness makes it a valuable compound for targeted drug development .
Biological Activity
4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C13H18N4O2. The structure features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : There is evidence that it interacts with various receptors, which may mediate its effects on cellular signaling pathways.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity and Efficacy
Research has shown that this compound exhibits significant biological activity in several areas:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways.
- Anti-inflammatory Effects : The compound has been tested for its ability to reduce inflammation in models of acute lung injury, suggesting a role in managing inflammatory diseases.
- Neuroprotective Properties : Preliminary findings indicate that it may protect neuronal cells from damage caused by neurotoxic agents.
Data Table: Biological Activity Summary
Case Studies
- Breast Cancer Research : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
- Inflammatory Disease Model : In an animal model of acute lung injury induced by lipopolysaccharide (LPS), administration of the compound showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating respiratory inflammatory conditions.
- Neuroprotection Study : In vitro assays using SH-SY5Y neuroblastoma cells demonstrated that the compound could attenuate cell death induced by oxidative stressors, suggesting its potential for neuroprotective applications.
Properties
IUPAC Name |
4-(3-hydroxypropylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-15-9(17)4-3-8-10(12-5-2-6-16)13-7-14-11(8)15/h3-4,7,16H,2,5-6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUCXVARIFROGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C(N=CN=C21)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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